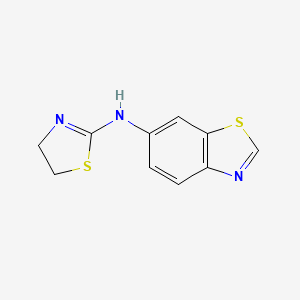












|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]2[N:6]=[CH:7][S:8][C:4]=2[CH:3]=1.[C:11](Cl)(Cl)=[S:12].Cl.[CH2:16]([N:18](CC)[CH2:19]C)C>C(Cl)(Cl)Cl.C([O-])(O)=O.[Na+].C1COCC1.ClCCN>[S:12]1[CH2:11][CH2:19][N:18]=[C:16]1[NH:1][C:2]1[CH:10]=[CH:9][C:5]2[N:6]=[CH:7][S:8][C:4]=2[CH:3]=1 |f:5.6|
|


|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC2=C(N=CS2)C=C1
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCN
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 1 h at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Organic layer was separated from aqueous layer
|
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous layer was then extracted with EtOAc several times
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combined organic extracts were dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
providing an oil which
|
|
Type
|
STIRRING
|
|
Details
|
Resulting solution was stirred for 12 h
|
|
Duration
|
12 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
CONCENTRATION
|
|
Details
|
It was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to yield oily residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified on column chromatography (5% NH3 saturated MeOH/EtOAc)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NCC1)NC1=CC2=C(N=CS2)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.68 mmol | |
| AMOUNT: MASS | 0.16 g | |
| YIELD: PERCENTYIELD | 68% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |